Product packaging for STRONTIUM PHOSPHIDE(Cat. No.:CAS No. 12504-16-4)

STRONTIUM PHOSPHIDE

Cat. No.: B1143653
CAS No.: 12504-16-4
M. Wt: 324.81
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Description

Strontium Phosphide is a highly reactive solid of significant interest in research and development, particularly for the synthesis of novel materials and chemically reactive devices . Its core value lies in its properties as a strong reducing agent and its water-reactive nature. Upon contact with water or moisture in the air, this compound decomposes to produce phosphine (PH₃), a flammable and highly toxic gas that may ignite spontaneously . This reactive profile makes it a subject of study in specialized chemical synthesis and solid-state chemistry. Due to its significant hazards, strict safety protocols are mandatory. This compound is incompatible with oxidizers, atmospheric oxygen, and acids, with which it can react vigorously . It is pyrophoric and can ignite on contact with air or water . Handling must be conducted in controlled, dry conditions using appropriate personal protective equipment (PPE), including positive-pressure self-contained breathing apparatus (SCBA) and chemical-protective clothing . Firefighting measures explicitly prohibit the use of water or foam; instead, dry sand, dry chemical, soda ash, or lime are recommended extinguishing media . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

CAS No.

12504-16-4

Molecular Formula

P2Sr3

Molecular Weight

324.81

Origin of Product

United States

Contextualization Within Inorganic Phosphide Chemistry

Strontium phosphide (B1233454) (Sr₃P₂) is an inorganic compound composed of strontium and phosphorus. ontosight.aihazmattool.com It belongs to the family of binary metal phosphides, which are compounds formed between a metal and phosphorus. ontosight.ai Specifically, it is classified as an alkaline earth metal phosphide, a group that also includes compounds like calcium phosphide and barium phosphide. wikipedia.orgrevolutionized.com The nature of the chemical bond in strontium phosphide is ionic, consisting of positively charged strontium ions (Sr²⁺) and negatively charged phosphide ions (P³⁻). ontosight.aiyoutube.com

The synthesis of this compound can be achieved through methods such as the high-temperature reaction of strontium with red phosphorus or by heating strontium phosphate (B84403) with carbon in an arc furnace. wikipedia.org A key characteristic of this compound is its high reactivity, particularly its sensitivity to moisture. ontosight.ai It readily reacts with water, leading to its decomposition and the release of phosphine (B1218219) gas (PH₃). ontosight.aiwikipedia.orgchemicalbook.com This reactivity is a defining feature and a crucial consideration in its handling and potential applications. ontosight.aichemicalbook.com

Evolution of Research Trajectories for Binary Metal Phosphides

Research into binary metal phosphides has evolved significantly, driven by their diverse and tunable properties. acs.orgacs.org Initially, the focus was on their fundamental synthesis and structural characterization. wikipedia.orgmdpi.com However, the field has expanded to explore their potential in a wide array of applications, particularly in materials science and catalysis. acs.orgrsc.org

A major research trend is the investigation of transition metal phosphides (TMPs) as cost-effective and efficient catalysts. acs.orgmdpi.com These materials exhibit promising performance in various catalytic reactions, including hydrogen evolution reactions (HER). mdpi.comresearchgate.net The catalytic activity is attributed to the electronic and geometric modifications induced by the phosphorus atoms, which can create unique active sites. acs.org

Furthermore, the development of binary and even ternary metal phosphide (B1233454) systems has opened new avenues for research. rsc.orgresearchgate.net Combining different metals in a phosphide structure can lead to synergistic effects, enhancing properties like electronic conductivity and electrochemical reactivity compared to their single-metal counterparts. researchgate.net Research has also delved into the creation of nanostructured metal phosphides, such as nanoparticles and heterostructures, to further augment their performance in applications like energy storage and conversion. acs.orgresearchgate.net The exploration of phosphide-based materials for alkali metal-ion batteries is another active area of investigation, addressing challenges like volume expansion and low electrical conductivity. nih.gov

Current Research Frontiers and Unexplored Paradigms in Strontium Phosphide Systems

High-Temperature Solid-State Synthesis Routes

Solid-state synthesis represents the most conventional approach for producing this compound powders. These methods involve the intimate mixing of solid reactants, which are then heated to high temperatures to facilitate diffusion and reaction.

One established method for synthesizing this compound (Sr₃P₂) involves the use of an arc furnace. americanelements.com This technique employs the high temperatures generated by an electric arc to drive a carbothermal reduction. In a typical process, strontium phosphate (Sr₃(PO₄)₂) is heated with carbon (in the form of soot) in an arc furnace. The carbon acts as a reducing agent, removing oxygen from the phosphate and allowing for the formation of the phosphide. americanelements.com

The high temperatures achieved in the arc furnace are crucial for this reaction to proceed to completion. nih.gov Melt synthesis techniques in an arc-imaging furnace can be very rapid, with reaction times of 10-60 seconds, leading to homogeneous compounds due to fast diffusion in the liquid phase. google.com

A more direct route to this compound involves the high-temperature reaction between elemental strontium and phosphorus. americanelements.com This method relies on the direct combination of the constituent elements to form the desired compound. Red phosphorus is typically used in this synthesis.

The balanced chemical equation for this reaction is: 6 Sr + P₄ → 2 Sr₃P₂ americanelements.com

This approach requires careful control of the reaction conditions to ensure complete reaction and to manage the high reactivity of the elements, especially phosphorus. High-temperature solid-state reactions often require sintering temperatures above 1500°C to achieve the desired phase. researchgate.net

Table 1: Comparison of High-Temperature Solid-State Synthesis Routes for this compound

Synthesis Route Reactants Key Equipment Driving Force Chemical Equation Citation
Arc Furnace Reaction Strontium Phosphate, Carbon Arc Furnace Carbothermal Reduction Sr₃(PO₄)₂ + 8 C → Sr₃P₂ + 8 CO americanelements.com

| Direct Elemental Combination | Strontium, Red Phosphorus | High-Temperature Furnace | Direct Reaction | 6 Sr + P₄ → 2 Sr₃P₂ | americanelements.com |

The synthesis of specific phosphide phases, or the reduction of precursors, often necessitates a controlled atmosphere to prevent oxidation and to direct the reaction pathway. For many solid-state reactions, achieving a particular oxidation state requires a reducing atmosphere, such as a mixture of H₂/N₂ or CO. nih.gov

High-pressure synthesis, often combined with high temperatures, provides another avenue for creating novel materials or stabilizing specific crystal structures. Techniques like hydrothermal and solvothermal synthesis, which are conducted in sealed autoclaves, utilize elevated pressure and temperature to facilitate reactions in a liquid medium. For instance, hydrothermal methods have been used to synthesize strontium phosphate composites at pressures of 60 atm. nih.gov Similarly, solvothermal synthesis of strontium phosphate chloride nanowires has been achieved at 150 °C in a sealed vessel. energymaterialslab.cn While not specifically documented for this compound, these high-pressure autoclave-based methods are standard for producing a variety of inorganic materials and could be adapted for phosphide synthesis by using appropriate phosphorus precursors in a controlled, non-aqueous environment. Theoretical predictions combined with experimental validation have led to the synthesis of new this compound electrides like Sr₅P₃, suggesting carefully controlled reaction conditions are employed. acs.org

Direct Elemental Combination Approaches

Advanced Vapor Phase Deposition Techniques

Vapor phase deposition techniques are crucial for producing thin films of materials, which are essential for applications in semiconductors and optics. americanelements.comamericanelements.com These methods involve the deposition of a material from a gaseous state onto a substrate.

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor compounds on a heated substrate surface to form a thin film. While specific CVD protocols for this compound are not extensively detailed in the literature, the methodology can be inferred from the synthesis of other metal phosphides. For example, atmospheric pressure CVD (APCVD) has been used to create vanadium phosphide thin films by reacting vanadium chloride (VCl₄) with cyclohexylphosphine (B1595701) at 600 °C. rsc.org

A hypothetical CVD process for this compound could involve a volatile strontium precursor, such as an organometallic compound or a halide, and a phosphorus source gas like phosphine (B1218219) (PH₃). These precursors would be introduced into a reaction chamber where they decompose and react on a heated substrate. Metalorganic vapor phase epitaxy (MOVPE) is a specific CVD method that uses pyrolytic decomposition of precursor compounds, such as alkylated metals and reactive hydride gases like phosphine, to form the film. americanelements.com The use of this compound sputtering targets in CVD applications further confirms the relevance of this technique for strontium-phosphorus systems. americanelements.com

Physical Vapor Deposition (PVD) encompasses a set of techniques where a material is vaporized from a solid source and then condensed on a substrate to form a thin film. americanelements.com this compound is explicitly used as a source material in PVD processes, typically in the form of a sputtering target. americanelements.com Sputtering is a PVD method where atoms are ejected from a solid target by bombarding it with high-energy ions, creating a vapor that deposits onto a substrate. americanelements.comamericanelements.com

A relevant example is the deposition of a Mg/SrP composite coating using PVD. frontiersin.org In this process, a pure magnesium source was heated to 700°C to generate a vapor, which was then transported by an argon carrier gas to a substrate held at 300°C. frontiersin.org The deposition was carried out under a vacuum of 10⁻¹ Torr. frontiersin.org This demonstrates a viable strategy for depositing strontium-containing phosphorus films. Other PVD techniques include electron beam physical vapor deposition (EBPVD) and pulsed laser deposition (PLD), which could also be adapted for this compound film growth. americanelements.com The quality of the PVD film is highly dependent on the properties of the source material, including its purity, grain size, and crystallographic structure. angstromsciences.com

Table 2: Overview of Vapor Phase Deposition Techniques for this compound Films

Deposition Technique Principle Precursor/Source Form Key Parameters Potential Application Citation
Chemical Vapor Deposition (CVD) Chemical reaction of volatile precursors on a heated substrate. Volatile Sr compound (e.g., organometallic), Phosphorus source gas (e.g., PH₃). Substrate temperature, precursor flow rates, pressure. Semiconductor thin films. americanelements.comrsc.org

| Physical Vapor Deposition (PVD) | Vaporization of a solid source and condensation onto a substrate. | High-purity this compound sputtering target. | Source temperature, substrate temperature, pressure, carrier gas flow. | Optical coatings, electronic devices. | americanelements.comamericanelements.comfrontiersin.org |

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound Sr₃P₂
Strontium Phosphate Sr₃(PO₄)₂
Carbon C
Carbon Monoxide CO
Strontium Sr
Phosphorus P₄
Hydrogen H₂
Nitrogen N₂
Carbon Monoxide CO
Strontium Phosphate Chloride Sr₅(PO₄)₃Cl
Vanadium Chloride VCl₄
Cyclohexylphosphine C₆H₁₁PH₂
Phosphine PH₃
Magnesium Mg
Argon Ar

Sputtering Target Fabrication and Optimization for Thin Film Growth

Sputtering is a physical vapor deposition (PVD) technique used for the deposition of high-purity thin films onto a substrate. americanelements.com The process involves the bombardment of a source material, known as a sputtering target, with energetic ions in a plasma, which causes the ejection of atoms from the target that then deposit onto the substrate. nanografi.com The fabrication and optimization of this compound sputtering targets are critical steps for controlling the quality, stoichiometry, and properties of the resulting thin films.

Fabrication of Sputtering Targets

The fabrication of this compound sputtering targets typically begins with the synthesis of a high-purity powder of the compound. This can be achieved through various methods, including solid-state reactions or crystallization processes designed to achieve the smallest possible average grain sizes. americanelements.comtandfonline.com A common subsequent step involves consolidating this powder into a dense, solid target. One established method is to mechanically press the powder into the desired shape, followed by sintering at high temperatures to densify the material. mdpi.comgoogle.com For instance, a process analogous to that used for related phosphate compounds involves synthesizing a powder via a chemical route (like hydrothermal synthesis), drying it, and then mechanically pressing it to form a target with specific dimensions. mdpi.com The final targets can be produced as monoblock or bonded configurations, with designs that include hole drill locations, beveling, and grooves to be compatible with various sputtering systems. americanelements.com

To ensure purity and remove surface contaminants that could be incorporated into the thin film, a final cleaning step such as blasting the target surface with a fine powder (e.g., zirconia) may be employed. google.com The quality and composition of the target are verified using analytical techniques like X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP). americanelements.com

Table 1: Example Parameters for Sputtering Target Fabrication (based on analogous Strontium-containing compounds)

ParameterValue/DescriptionSource
Synthesis Method Microwave-Assisted Hydrothermal Synthesis mdpi.com
Precursor Powder Strontium-doped hydroxyapatite mdpi.com
Pressing Method Mechanical Pressing mdpi.com
Target Diameter 5 cm mdpi.com
Target Thickness 4 mm mdpi.com
Final Treatment Surface blasting to remove impurities google.com

Optimization for Thin Film Growth

The growth of high-quality this compound thin films is highly dependent on the optimization of the sputtering process parameters. The goal is to control the film's stoichiometry, crystallinity, and morphology.

Process Gases and Pressure: The composition of the sputtering gas is a crucial variable. For complex compounds, a mixture of inert gas (like Argon) and a reactive gas may be necessary. For example, in the growth of other phosphide films like CuP₂, a reactive sputtering atmosphere containing phosphine (PH₃) was used to ensure sufficient phosphorus incorporation. nrel.gov Similarly, for oxide films, precise control of Ar/O₂ or Ar/H₂ gas mixtures and pressure is essential to achieve the desired chemical phase. nih.govaip.org

Temperature and Annealing: The substrate temperature during deposition influences the film's crystallinity. While some films are deposited at elevated temperatures to promote crystalline growth, an alternative strategy involves depositing an amorphous film at room temperature followed by a post-deposition rapid thermal annealing (RTA) step to induce crystallization. nrel.govaip.org This two-step process can bypass the formation of undesirable thermodynamic phases. nrel.gov

Sputtering Power and Target Composition: Radio-frequency (RF) magnetron sputtering is often employed, particularly for semiconducting or insulating materials. nanografi.commdpi.com The RF power applied to the target affects the deposition rate. Furthermore, the exact composition of the sputtering target itself is a key optimization parameter. Studies on strontium-substituted calcium phosphate have shown that strontium substitution in the target directly increases the coating's deposition rate. researchgate.net

Solution-Based and Soft Chemistry Synthesis (e.g., Nanostructure Fabrication)

Solution-based and soft chemistry methods represent a versatile and powerful approach for the synthesis of this compound and related materials, particularly for fabricating nanostructures. These techniques operate at relatively low temperatures and allow for precise control over the size, shape, and dimensionality of the resulting nanoparticles. Methods such as one-pot precipitation, sol-gel processes, and microwave-assisted synthesis are prominent examples. frontiersin.orgmdpi.comrsc.org

A sustainable one-pot precipitation method has been successfully applied to synthesize strontium phosphate nanoparticles with a nanoflake-like morphology and an average size of 14 nm. rsc.org In another example of soft chemistry, a sol-gel process combined with supramolecular templating was used to create mesoporous strontium-doped phosphate-based glasses. frontiersin.org Additionally, modern techniques like continuous flow synthesis assisted by microwaves have been utilized to produce strontium-substituted calcium phosphate nanorods with controlled dimensions. mdpi.com These methods highlight the adaptability of solution-based chemistry in creating tailored nanomaterials.

Hydrothermal and Solvothermal Methods for Controlled Morphology

Among the most effective solution-based techniques, hydrothermal and solvothermal methods are widely used for synthesizing crystalline nanostructures with controlled morphologies. These processes involve a chemical reaction in a sealed vessel (an autoclave) where a solvent is heated above its boiling point to create high pressure, facilitating the dissolution of precursors and the crystallization of the final product.

Hydrothermal Synthesis: This method uses water as the solvent. It has been employed to produce a variety of strontium phosphate nanostructures, with the final morphology being highly sensitive to reaction conditions like pH. acs.orgnih.gov For example, microwave-assisted hydrothermal synthesis can rapidly produce powders at controlled temperatures and pressures (e.g., 200 °C and 16 bar). mdpi.com In some systems, the process involves the transformation of an initial amorphous phase into a stable crystalline nanostructure, where the reaction pathway dictates the final morphology. acs.org

Solvothermal Synthesis: This technique is analogous to the hydrothermal method but utilizes a non-aqueous solvent. It provides an additional level of control over the reaction environment. A notable example is the synthesis of single-crystalline strontium phosphate chloride nanowires via a solvothermal treatment in 1,4-dioxane (B91453) at 150 °C. energymaterialslab.cnresearchgate.net In this study, the concentration of the organic solvent was a critical parameter for morphology control. Low concentrations (<10%) produced micron-sized whiskers, while optimal concentrations (20-25%) yielded high-aspect-ratio nanowires. energymaterialslab.cnresearchgate.net Higher concentrations resulted in the formation of nanorod aggregates. energymaterialslab.cn This demonstrates the precise control over nanostructure morphology achievable by tuning solvothermal reaction parameters.

Table 2: Research Findings on Hydrothermal/Solvothermal Synthesis of Strontium Phosphates

MethodPrecursorsConditionsResulting MorphologySource
Microwave-Hydrothermal CaCl₂, SrCl₂·6H₂O, Fructose (B13574) 1,6-bisphosphate120 °C for 10 min, pH 10Amorphous porous microspheres acs.org
Solvothermal Strontium tri-polyphosphate gel, Collin salt150 °C for 24h in 1,4-dioxane/waterSingle-crystalline nanowires (31-712 nm diameter) energymaterialslab.cnresearchgate.net
One-step Solvothermal Oleic acid, Methanol, Water, Ca/Sr/P sources-Ultralong nanowires researching.cn
Hydrothermal -pH dependentPhase evolution and aspect ratio of nanowires controlled by pH acs.orgnih.gov

Precursor Chemistry and Reaction Kinetics

The success of solution-based synthesis hinges on the careful selection of chemical precursors and an understanding of the reaction kinetics. The nature of the precursors directly influences the composition, crystal phase, and morphology of the final this compound product.

Precursor Chemistry

A wide range of precursors can be employed depending on the desired outcome.

For solvothermal synthesis of strontium phosphate chloride nanowires, reactants included a pre-formed strontium tri-polyphosphate gel and Collin salt (Sr₅(PO₄)₃OH). energymaterialslab.cn

Sol-gel methods have utilized precursors such as n-butyl phosphate, strontium acetate, and calcium methoxyethoxide. frontiersin.org

A precursor method for cements involved mixing strontium hydroxide (B78521) and magnesium hydroxide with phosphoric acid to form an intermediate precursor, which was then heated. nih.gov

The choice of phosphorus source is particularly critical. A study using a microwave-hydrothermal method found that using an organic phosphorus precursor, fructose 1,6-bisphosphate, resulted in the formation of amorphous porous microspheres. acs.org In contrast, using a conventional inorganic source like Na₂HPO₄ under the same conditions would likely lead to different structures. acs.org Other common precursors include strontium nitrate, diammonium hydrogen phosphate, and strontium carbonate. tandfonline.commdpi.com

Reaction Kinetics

The kinetics of the reaction—how fast it proceeds and the pathway it follows—are fundamental to controlling the synthesis.

Influencing Factors: The reaction rate is strongly influenced by parameters such as temperature, pH, and the chemical nature of the species in solution. researchgate.net For instance, the presence of strontium oxide can accelerate the rate of reaction in phosphate solutions. ajol.info Kinetic studies of complex formation show that reaction rate constants often increase with both temperature and pH. researchgate.net

Mechanism: The formation of crystalline strontium phosphate nanostructures from solution often proceeds through a multi-step mechanism. This can involve the initial precipitation of a metastable amorphous phase, which then slowly dissolves and re-precipitates as a more stable crystalline phase. acs.org The controlled, anisotropic growth of nanostructures like nanowires is often promoted by the rapid release of stored chemical potential from such a metastable phase. acs.org Understanding and controlling the kinetics of this phase transformation is therefore essential for achieving a desired morphology.

Polymorphism and Phase Stability Investigations

Investigations into the strontium-phosphorus system have uncovered multiple stable and metastable phases, highlighting the system's polymorphic nature. Theoretical structure searches combined with experimental validation have been crucial in mapping out the phase space of strontium phosphides.

Several key stoichiometries of this compound have been the subject of detailed structural analysis. Through evolutionary structure searches and first-principles calculations, new potential structures for stoichiometries including Sr₃P₂, Sr₅P₃, Sr₈P₅, and Sr₄P₃ have been predicted. researchgate.netacs.org

Sr₃P₂ : This compound, also known as tristrontium diphosphide, is reported to form black crystals. wikipedia.org One predicted structure for Sr₃P₂ crystallizes in the cubic Pm-3m space group. materialsproject.org In this configuration, phosphorus atoms are bonded to six equivalent strontium atoms, forming corner-sharing PSr₆ octahedra. materialsproject.org Another barium analogue, Ba₃P₂, crystallizes in the anti-Th₃P₄ structure type with the cubic space group I-43d. acs.org

Sr₅P₃ : This phase has been successfully synthesized and its structure experimentally confirmed following theoretical predictions. researchgate.netacs.org It crystallizes in the Mn₅Si₃ structure type. researchgate.netaip.org Electrical conductivity measurements reveal semiconducting properties, leading to its identification as a one-dimensional (1D) electride. researchgate.netcolab.ws In electrides, electrons are localized in interstitial sites and act as anions. researchgate.net In the Sr₅P₃ structure, these anionic electrons are found in one-dimensional channels. aip.org

Sr₈P₅ : Theoretical predictions identify Sr₈P₅ as a potential zero-dimensional (0D) electride, where anionic electrons are confined within lattice cavities. researchgate.netacs.org

Sr₄P₃ : This stoichiometry has also been identified through theoretical structural searches. acs.orgresearchgate.net

The crystallographic data for these key this compound phases are summarized below.

CompoundFormulaCrystal SystemSpace GroupStructure TypeReference
This compoundSr₃P₂CubicPm-3mRhenium trioxide-like materialsproject.org
This compoundSr₅P₃HexagonalP6₃/mcmMn₅Si₃ researchgate.netaip.org
This compoundSr₈P₅--Predicted 0D Electride researchgate.netacs.org
This compoundSr₄P₃--Theoretically Predicted acs.orgresearchgate.net
Strontium DiphosphideSrP₂MonoclinicP2₁/c- acs.org

Data for Sr₈P₅ and Sr₄P₃ are based on theoretical predictions; detailed experimental crystallographic data are not fully available.

Research efforts have led to the discovery of novel this compound phases beyond the commonly known stoichiometries. The identification of Sr₅P₃ as a 1D electride represents a significant discovery, as it was synthesized following theoretical predictions of new structures. researchgate.netcolab.ws Similarly, Sr₈P₅ was identified as a potential novel 0D electride through extensive evolutionary structure searches. researchgate.netacs.org

Furthermore, the exploration of metal-rich phosphides has yielded new ternary compounds. Using a lead metal flux growth technique, single crystals of Sr₅Pt₁₂P₉ were synthesized. acs.org This compound represents a new structure type, crystallizing in the monoclinic space group P 2₁/m and featuring a three-dimensional network of platinum and phosphorus atoms with strontium cations in channels. acs.org

Comprehensive Analysis of Known Stoichiometries (e.g., Sr₃P₂, Sr₅P₃, Sr₈P₅, Sr₄P₃)

Advanced Crystallographic Analysis

The precise determination of the crystal structures of this compound phases relies on a suite of advanced analytical techniques. Each method provides unique information, from atomic coordinates to phase purity and magnetic ordering.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for precise structure determination. By analyzing the diffraction pattern of a single crystal, researchers can determine the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This technique was essential in characterizing novel metal-rich phosphides. For instance, the crystal structures of the binary phosphides SrP₂ and BaP₂ were determined using single-crystal X-ray data. acs.orgresearchgate.net Similarly, the structure of the novel ternary phosphide Sr₅Pt₁₂P₉ was elucidated from single-crystal X-ray diffraction data, confirming its unique crystal structure. acs.org

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials. wayne.edu Its primary applications in the study of strontium phosphides include phase identification, assessment of crystallinity, and quantitative analysis of multiphase samples. wayne.edu By comparing the experimental diffraction pattern to databases of known materials, the constituent phases in a sample can be identified. windows.net For example, PXRD analysis confirmed the formation of strontium phosphate composites and was used to track phase transformations upon heating. windows.netmdpi.com The technique is not just qualitative; Rietveld refinement of PXRD data allows for the quantitative determination of the weight fraction of different crystalline phases in a mixture and the refinement of lattice parameters. windows.netmdpi.com Supplementary powder X-ray diffraction patterns have also been used to support the analysis of binary phosphides of strontium and barium. acs.org

Neutron diffraction is a powerful complementary technique to X-ray diffraction, offering unique advantages due to the nature of neutron-matter interaction. acs.org Neutrons scatter from atomic nuclei, making them highly sensitive to the location of light elements, which are often difficult to detect with X-rays. acs.org Furthermore, neutrons possess a magnetic moment, which makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. researchgate.net

This capability is particularly relevant for strontium phosphides, some of which are predicted to have interesting electronic properties that could lead to magnetic ordering. researchgate.net Studies on related compounds, such as Sr₂Cr₃As₂O₂, have utilized neutron powder diffraction to reveal complex antiferromagnetic ordering among different magnetic sublattices. researchgate.net In-situ neutron diffraction has also been employed to study the formation of complex intermetallic compounds from metal fluxes, a method sometimes used for phosphide synthesis. acs.org The high penetration depth of neutrons allows for data collection from samples within sealed metal containers, which are opaque to X-rays. acs.orgfrontiersin.org

Powder X-ray Diffraction (PXRD) for Phase Identification and Quantitative Analysis

Defect Chemistry and Non-Stoichiometry in this compound Lattices

The idealized crystal structures of this compound phases, such as Sr₃P₂, represent a perfect, repeating arrangement of strontium and phosphorus atoms. However, real-world crystals are never perfect and contain various types of defects. libretexts.org These imperfections, or defects, are crucial as they significantly influence the material's properties. The study of these imperfections and their concentrations is known as defect chemistry. All solid materials tend to acquire defects, as this increases their entropy and lowers their free energy. uni-siegen.de

Non-stoichiometry in this compound refers to a state where the ratio of strontium to phosphorus atoms deviates from the ideal whole-number ratio dictated by its chemical formula (e.g., Sr₃P₂). webqc.orgrsdjournal.org This deviation is a direct consequence of the presence of lattice defects. For instance, a crystal with an excess of strontium vacancies or phosphorus interstitials will be phosphorus-rich and thus non-stoichiometric. The degree and type of non-stoichiometry are intrinsically linked to the concentration and nature of the dominant defects in the crystal lattice.

Point defects are zero-dimensional imperfections confined to a single atomic site or the space between sites. mit.edu Their presence creates localized distortions in the crystal lattice. mines-albi.fr The primary types of point defects relevant to this compound are vacancies, interstitials, and substitutional defects.

Interstitials: An interstitial defect occurs when an atom occupies a site in the crystal lattice that is not a normal lattice point. mines-albi.fr This can be an atom of the crystal itself (a self-interstitial) or a foreign impurity atom. mit.edumines-albi.fr For example, a Sr or P atom could be forced into a small space between the regular lattice sites. Given the relatively large size of both strontium and phosphide ions, the formation energy for self-interstitials is typically high. mines-albi.fr In ionic solids, an interstitial ion paired with its corresponding vacancy is termed a Frenkel defect. uni-siegen.demit.edu

Substitutional Defects: This type of defect arises when a host atom (either Sr or P) is replaced by a foreign atom. mit.edu The substituting atom usually has a similar size and chemical nature to the host atom it replaces. libretexts.org For instance, due to their chemical similarity and comparable ionic radii, calcium (Ca) could act as a substitutional impurity for strontium (Sr) in the this compound lattice. libretexts.orgtue.nl Similarly, arsenic could substitute for phosphorus. The impact of substitutional defects often depends on the valence state of the impurity atom compared to the host atom.

The concentration of these point defects is highly dependent on temperature, following an Arrhenius-type relationship where the number of defects increases exponentially with temperature. mines-albi.fr

Table 1: Summary of Point Defects in this compound Lattices

Defect TypeDescriptionFormation Mechanism ExampleCharge Neutrality Consideration
Strontium Vacancy (VSr) A strontium atom is missing from its lattice site. mines-albi.frThermal energy causes a Sr atom to leave its site.Often coupled with phosphorus vacancies or other defects to maintain charge balance (Schottky defect). uni-siegen.de
Phosphorus Vacancy (VP) A phosphorus atom is missing from its lattice site. mines-albi.frHigh temperatures can provide enough energy for a P atom to be removed.Paired with strontium vacancies or compensated by electronic defects. uni-siegen.de
Interstitial Defect A Sr or P atom occupies a space between regular lattice sites. mit.eduCan be introduced during crystal growth or by high-energy radiation.Creates significant local strain; often paired with a vacancy (Frenkel defect). uni-siegen.demit.edu
Substitutional Defect A host atom is replaced by a foreign atom (e.g., Ca for Sr). libretexts.orgIntroduced by doping or as impurities from raw materials during synthesis.If the impurity has a different charge than the host, it must be compensated by other defects.

Extended defects are imperfections that extend through one, two, or three dimensions of the crystal lattice, unlike the localized nature of point defects. uni-siegen.de

Stacking Faults: A stacking fault is a two-dimensional defect that represents an error in the stacking sequence of atomic planes. taylorandfrancis.com In close-packed crystal structures, where layers of atoms are stacked in a specific sequence (e.g., ABCABC), a stacking fault disrupts this regular pattern. taylorandfrancis.com For example, a missing plane can create an intrinsic fault, while an extra inserted plane creates an extrinsic fault. taylorandfrancis.com The presence of stacking faults can alter the electronic and mechanical properties of the material. researchgate.net

Dislocations: Dislocations are one-dimensional (line) defects that represent an abrupt change in the arrangement of atoms. researchgate.net They are primarily categorized as edge dislocations (an extra half-plane of atoms inserted into the lattice) and screw dislocations (a shear-like displacement of lattice planes). uni-siegen.de Dislocations are fundamental to understanding the mechanical behavior of crystalline materials, as their movement allows for plastic deformation. The intersection of dislocations with a crystal's surface can be revealed by preferential etching, which creates visible etch pits. illinois.edu

Grain Boundaries: Grain boundaries are two-dimensional interfaces that separate crystals (or grains) of different orientations within a polycrystalline material. illinois.edu The atoms at a grain boundary are disordered and have higher energy compared to the atoms within the perfectly ordered grains. These boundaries disrupt the movement of dislocations, which is a primary reason why polycrystalline materials are often stronger than single crystals. They can also act as sinks or sources for point defects. illinois.edu

The concentration and type of defects in the this compound lattice have a profound impact on its physical and chemical properties.

Electrical Properties: Point defects are crucial in determining the electrical behavior of semiconductor materials. numberanalytics.com Vacancies, interstitials, and substitutional impurities can introduce new energy levels within the material's bandgap, acting as charge carrier traps or donors/acceptors. numberanalytics.com This can significantly alter electrical conductivity and carrier concentration. For instance, defects can act as scattering centers for electrons and holes, reducing their mobility and thus decreasing electrical conductivity. numberanalytics.com

Optical Properties: Defects can create localized electronic states that are responsible for the absorption or emission of light at specific wavelengths. numberanalytics.comcas.cz These are often referred to as "color centers." uni-siegen.de The presence and concentration of specific defects can therefore change the optical absorption and luminescence characteristics of this compound. cas.cz

Mechanical Properties: The mechanical strength and durability of a material are strongly influenced by defects. numberanalytics.com While high concentrations of point defects can weaken a material, dislocations are the primary mediators of plastic deformation. researchgate.netnumberanalytics.com The interaction of dislocations with other defects, such as point defects and grain boundaries, can impede their movement, thereby increasing the material's hardness and strength. numberanalytics.com Substituting strontium with ions of a slightly different size can also introduce strain and reduce lattice defects, potentially enhancing mechanical properties. preprints.orgmdpi.com

Thermal Properties: Defects disrupt the periodicity of the crystal lattice, which affects the propagation of phonons (lattice vibrations). This disruption leads to phonon scattering, which in turn reduces the material's lattice thermal conductivity. acs.org Therefore, controlling defect concentrations is a key strategy in designing materials with specific thermal transport properties, such as those used in thermoelectric applications. acs.org

Diffusivity and Ionic Conductivity: The movement of atoms and ions through a solid (diffusion) is fundamentally mediated by point defects, particularly vacancies. mines-albi.frnumberanalytics.com Atoms can jump from a lattice site to an adjacent vacant site, allowing for mass transport. Consequently, the ionic conductivity of a material like this compound is directly proportional to the concentration of mobile ionic defects. numberanalytics.comrsc.org

Electronic Structure and Bonding Characterization

Electronic Band Structure Calculations

Theoretical studies employing first-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the electronic band structure of strontium phosphides. For the Sr₃P₂ compound, calculations using methods such as the full-potential linearized augmented plane wave plus local orbitals (FP-APW+lo) have been performed. researchgate.net To accurately predict the electronic band gap, the modified Becke-Johnson (mBJ) potential is often used in conjunction with the generalized gradient approximation (GGA). researchgate.net

These calculations reveal that Sr₃P₂ is a direct bandgap semiconductor. researchgate.net The valence band maximum (VBM) and the conduction band minimum (CBM) are located at the same high-symmetry point in the Brillouin zone, specifically at the Γ-point. researchgate.net The calculated magnitude of this direct band gap for Sr₃P₂ is approximately 0.62 eV. researchgate.net The presence of a direct band gap is a crucial feature for applications in optoelectronic devices. researchgate.net

In the context of strontium phosphide-based electrides, such as the theoretically predicted Sr₅P₃ and Sr₈P₅, electronic band structure calculations are also vital. nih.govacs.org For instance, while DFT calculations using the GGA predict Sr₅P₃ to be metallic, experimental measurements indicate it behaves as a semiconductor. nih.govacs.orgresearchgate.net This discrepancy highlights the complexity of these systems and the importance of advanced computational methods and experimental validation. The semiconducting nature of the synthesized Sr₅P₃ suggests it is an ideal one-dimensional (1D) electride with a half-filled band formed by unpaired electrons. nih.govacs.orgresearchgate.net

Density of Electronic States (DOS) Analysis

The analysis of the total and partial density of states (DOS) provides a deeper understanding of the contribution of different atomic orbitals to the electronic band structure. For Sr₃P₂, the partial density of states reveals that the electronic states near the Fermi level are primarily formed by the hybridization of strontium and phosphorus orbitals. researchgate.net

Specifically, the upper region of the valence band is mainly composed of the p-orbitals of the phosphorus atoms. The lower part of the conduction band is predominantly contributed by the d-orbitals of the strontium atoms. researchgate.net This indicates that the electronic transitions across the band gap would involve these specific states.

In the case of strontium phosphide (B1233454) electrides like Sr₅P₃ and Sr₈P₅, the DOS analysis is crucial for identifying the electronic states associated with the interstitial anionic electrons. nih.govacs.org These electrides feature unique electronic structures where states corresponding to localized electrons in interstitial voids appear near the Fermi level. mpg.deutah.edu These interstitial states are distinct from the conventional valence and conduction bands formed by atomic orbitals.

Chemical Bonding Nature and Hybridization Schemes

The chemical bonds within this compound compounds exhibit a mix of ionic and covalent characteristics, which can be analyzed through various theoretical approaches.

This compound (Sr₃P₂) is often classified as an ionic compound, which is a typical expectation when a metal (strontium) combines with a non-metal (phosphorus). brainly.comontosight.aiquizgecko.com In this model, strontium atoms donate their two valence electrons to become Sr²⁺ cations, while phosphorus atoms gain three electrons to form P³⁻ anions. brainly.comyoutube.com The electrostatic attraction between these oppositely charged ions forms the basis of the ionic bond, resulting in a stable crystal lattice. brainly.com

However, computational studies suggest that the bonding in Sr₃P₂ is not purely ionic and has a significant covalent character. researchgate.net The hybridization between the Sr-d and P-p orbitals, as indicated by the DOS analysis, points towards a degree of electron sharing, which is the hallmark of covalency. researchgate.net This mixed ionic-covalent nature is common in many semiconductor materials.

Summary of Bonding Characteristics in this compound (Sr₃P₂)
Bonding AspectDescriptionSupporting Evidence
Ionic ContributionFormed by the electrostatic attraction between Sr²⁺ cations and P³⁻ anions.Combination of a metal and a non-metal; transfer of electrons from strontium to phosphorus. brainly.comquizgecko.comyoutube.com
Covalent ContributionArises from the sharing of electrons due to orbital hybridization.First-principles calculations show hybridization between Sr-d and P-p orbitals. researchgate.net

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and quantify the extent of electron localization in a material, thereby providing a clear picture of its chemical bonding. A high ELF value (approaching 1.0) indicates strong electron localization, typical of covalent bonds or lone pairs, while lower values suggest more delocalized, metallic, or ionic interactions.

In the study of potential electrides, ELF calculations are indispensable. uclouvain.be For a material to be classified as an electride, the ELF analysis must show distinct regions of high electron localization in the interstitial spaces of the crystal lattice, away from any atomic nuclei. utah.edunih.gov For the predicted this compound electrides Sr₅P₃ and Sr₈P₅, ELF analysis confirms the presence of such localized interstitial electrons, which serve as the anions in the compound. acs.org This analysis helps to distinguish true electrides from materials that are simply metals with delocalized electrons. uclouvain.be

Ionic and Covalent Contributions to Bonding

This compound-Based Electrides

A significant area of research has been the exploration of the strontium-phosphorus system for new electrides—ionic compounds where electrons trapped in lattice cavities act as anions. nih.govjst.go.jp These materials are attracting attention for their unique properties, including catalytic activity and low work functions. researchgate.netutah.edu

Theoretical predictions, guided by ab initio evolutionary structure searches, have identified specific this compound compositions, such as Sr₅P₃ and Sr₈P₅, as potential electride candidates. nih.govacs.org These predictions have spurred experimental efforts, leading to the successful synthesis of the Sr₅P₃ compound. nih.govacs.org

The defining feature of an electride is the localization of excess electrons in the interstitial sites of the crystal structure, where they act as "anionic electrons". utah.edunih.gov In the predicted this compound electrides, the nature of this localization determines their classification.

Sr₅P₃ (1D Electride): In the Sr₅P₃ structure, theoretical calculations show that the anionic electrons are confined within one-dimensional (1D) channels running through the crystal lattice. nih.govacs.orgjst.go.jp This makes Sr₅P₃ a quasi-one-dimensional electride.

Sr₈P₅ (0D Electride): For the Sr₈P₅ structure, the excess electrons are predicted to be localized within zero-dimensional (0D) cavities or cages in the lattice. nih.govacs.org

The characterization of this electron localization is achieved through a combination of theoretical tools. Bader charge analysis, applied to the predicted structures of Sr₅P₃ and Sr₈P₅, confirms that the interstitial states are predominantly formed by isolated, unpaired electrons, which compensate for the charge imbalance in the cationic framework. acs.org This direct theoretical evidence of localized anionic electrons is the key identifier for these this compound-based electrides. acs.org

Predicted this compound-Based Electrides
CompoundPredicted Electride TypeDimensionality of Anionic Electron LocalizationSupporting Research
Sr₅P₃Quasi-One-Dimensional (1D)Electrons are confined in 1D channels. nih.govacs.orgjst.go.jp
Sr₈P₅Zero-Dimensional (0D)Electrons are localized in 0D interstitial cavities. nih.govacs.org

Dimensionality of Electride Character

Recent theoretical and experimental studies have revealed the potential for several this compound compounds to exhibit electride behavior, where electrons are not bound to atoms but are localized in interstitial sites, acting as anions. The dimensionality of this electride character, which describes the spatial distribution of these anionic electrons, is a key determinant of the material's properties. researchgate.netacs.orgnih.gov

Theoretical predictions utilizing ab initio evolutionary structure searches have identified specific this compound stoichiometries as potential electrides with distinct dimensionalities. acs.orgnih.gov Notably, Sr₅P₃ and Sr₈P₅ have been highlighted as promising candidates. acs.orgnih.gov

Quasi-One-Dimensional (1D) Systems: Sr₅P₃ is predicted and has been experimentally confirmed to be a quasi-one-dimensional (1D) electride. researchgate.netacs.orgnih.gov In this structure, the anionic electrons are confined within channel-like voids, creating a 1D network. researchgate.netarxiv.org This arrangement leads to unique electronic properties, distinguishing it from materials with more conventional bonding.

Zero-Dimensional (0D) Systems: In contrast, Sr₈P₅ is theoretically identified as a potential zero-dimensional (0D) electride. acs.orgnih.gov In 0D electrides, the anionic electrons are localized within cage-like cavities in the crystal lattice. researchgate.net

The dimensionality of the electride character significantly influences the electronic correlation strength, which follows the general trend of 0D > 1D > 2D ~ 3D. arxiv.org This suggests that the electronic properties of this compound electrides can be tuned by controlling their stoichiometry and, consequently, the dimensionality of the anionic electron network. arxiv.org

CompoundPredicted Electride Dimensionality
Sr₅P₃Quasi-One-Dimensional (1D) acs.orgnih.gov
Sr₈P₅Zero-Dimensional (0D) acs.orgnih.gov

Role in Semiconducting Behavior

The unique electronic structure of this compound electrides plays a crucial role in their semiconducting properties. While initial density functional theory calculations using the generalized gradient approximation predicted Sr₅P₃ to be metallic, experimental measurements of its electrical conductivity revealed that it is, in fact, a semiconductor with a distinct band gap. researchgate.netacs.orgnih.gov

This semiconducting nature in the 1D electride Sr₅P₃ is considered an ideal characteristic. researchgate.net The presence of a band gap is attributed to the localization of anionic electrons within the interstitial channels. researchgate.netacs.orgnih.gov Specifically, Sr₅P₃ is described as a one-dimensional electride with a half-filled band of unpaired electrons, which is a signature of its unique electronic configuration. acs.orgnih.gov Some studies suggest it exhibits Mott insulating behavior, a state driven by strong electron-electron correlations. arxiv.org

The semiconducting properties of electrides are not limited to strontium phosphides. A general principle is emerging where the hybridization strength between the interstitial electrons and the surrounding cations influences the electronic behavior. aip.org A higher electronegativity of the cation can enhance this hybridization, leading to the opening of a band gap and resulting in semiconducting properties. aip.orgarxiv.org

For the broader this compound family, first-principles calculations on Sr₃P₂ have also indicated semiconducting behavior. These calculations predict a small and direct energy band gap of approximately 0.62 eV at the Γ-Γ symmetry points. researchgate.net The partial density of states analysis for Sr₃P₂ shows that the Sr-d and P-p states are the primary contributors to the band structure near the Fermi level. researchgate.net

CompoundMeasured/Predicted PropertyKey Finding
Sr₅P₃Semiconducting researchgate.netacs.orgnih.govDespite theoretical predictions of metallic behavior, experimental evidence confirms it as a 1D electride with a distinct band gap. researchgate.netacs.orgnih.gov
Sr₃P₂Semiconducting researchgate.netFirst-principles calculations predict a direct band gap of 0.62 eV. researchgate.net

Computational and Theoretical Investigations of Strontium Phosphide

Computational and theoretical studies, particularly those employing first-principles calculations, have been instrumental in predicting and understanding the fundamental properties of strontium phosphide (B1233454) compounds. These methods have not only elucidated the characteristics of known phases but have also successfully predicted the existence of novel, synthesizable structures with unique electronic properties.

Advanced Spectroscopic and Microscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy techniques are powerful non-destructive methods used to probe the molecular and crystal lattice vibrations within a material. The resulting spectra provide a fingerprint of the compound's structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, identifying the vibrational modes of its chemical bonds. While FT-IR is a standard technique for characterizing inorganic compounds, specific experimental FT-IR spectra for strontium phosphide (B1233454) (Sr₃P₂ or related phases) are not extensively reported in recent key literature. The technique is, however, widely applied to other metal phosphides and phosphates to identify characteristic P-O or metal-phosphorus bonds. For strontium phosphide, FT-IR could theoretically be used to detect any surface oxidation (formation of phosphate (B84403) groups) or identify vibrations associated with the Sr-P lattice.

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser, to observe vibrational, rotational, and other low-frequency modes in a system. It is a crucial tool for characterizing the crystal structure of materials. nih.govcapes.gov.br For the novel this compound electride, Sr₅P₃, theoretical calculations predicted its unique crystal structure, which could be verified using Raman spectroscopy. researchgate.net However, specific experimental Raman spectra for this compound compounds are not detailed in the primary research literature surveyed. For other metal phosphides, Raman spectroscopy has been successfully used to determine crystal structure and chemical composition with high spatial resolution. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Electron Microscopy and Surface Science

Electron microscopy techniques are indispensable for the direct visualization of a material's surface morphology, microstructure, and atomic-scale crystal lattice.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. This technique is crucial for understanding the size, shape, and surface texture of synthesized materials.

In studies involving this compound, SEM has been employed to analyze its morphology. For instance, this compound (Sr₃P₂) synthesized through a facile sonochemical method was characterized using SEM, in conjunction with Energy Dispersive X-ray (EDX) analysis, to confirm its elemental composition and study its surface features. scribd.comscribd.com Similarly, composites of this compound and polyaniline (PANI), developed for supercapacitor applications, were analyzed with SEM to understand the pristine and composite material's surface morphology. scribd.com In the experimental validation of the electride Sr₅P₃, SEM would be a primary tool to observe the crystal morphology of the synthesized powder and confirm that it is suitable for further structural analysis. nih.gov

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. It provides detailed information about the internal structure, crystallinity, and presence of defects at the nanoscale. For electrides, TEM is particularly important for visualizing the host lattice structure that confines the anionic electrons. hpstar.ac.cn

While specific TEM images for this compound were not available in the reviewed abstracts, the characterization of novel electride materials like Sr₅P₃ would heavily rely on TEM. nih.govd-nb.info The technique allows researchers to confirm that the synthesized material possesses the predicted crystal structure and to identify any nanoscale defects or impurities that could influence its electronic properties. In studies of other layered electrides, TEM has been essential to show that exfoliated 2D flakes retain the crystal structure and stoichiometry of the parent 3D material. nih.gov

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM mode that allows for the direct imaging of the atomic lattice of a crystalline material. This provides definitive evidence of the crystal structure and can reveal the precise arrangement of atoms and the nature of any defects.

For the this compound electride Sr₅P₃, which was predicted to have a structure with one-dimensional channels containing anionic electrons, HRTEM is a critical validation tool. d-nb.infohpstar.ac.cn By imaging the atomic columns, HRTEM can confirm that the synthesized material matches the theoretically predicted crystal structure (Mn₅Si₃-type for Sr₅P₃). d-nb.info In studies of other electrides, advanced HRTEM techniques like differential phase-contrast imaging have been used to directly visualize the columnar anionic electron density, providing unprecedented insight into these exotic materials. hpstar.ac.cnacs.org Such techniques would be invaluable in studying the unique electronic structure of this compound electrides.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

Advanced Elemental and Compositional Analysis

A comprehensive understanding of this compound requires precise determination of its elemental makeup and stoichiometry. Several advanced analytical techniques are employed for this purpose.

Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with a scanning electron microscope (SEM) or TEM, is a widely used technique for elemental analysis. wikipedia.orglibretexts.orgbruker.com It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when a high-energy electron beam interacts with the atoms in the sample. bruker.com

In the context of strontium-containing phosphate materials, EDS has been used to confirm the presence and quantify the amounts of strontium, phosphorus, and other constituent elements. physchemres.orgpreprints.orgimpactfactor.orgnih.gov For example, in studies of strontium phosphate coatings, EDS analysis confirmed a strontium content of 12.4%. impactfactor.org In another study on strontium-doped calcium phosphate, EDS was used to determine the molar ratio of strontium to calcium and phosphorus, providing insights into the doping levels. oup.com When analyzing composite materials, such as a strontium phosphate composite, EDS can be used to create elemental maps, which show the distribution of each element across the sample's surface, confirming a regular distribution of elements. nih.gov

For a pure this compound sample, an EDS spectrum would be expected to show distinct peaks corresponding to the characteristic X-ray energies of strontium (Sr) and phosphorus (P). The relative intensities of these peaks can be used to determine the atomic ratio of Sr to P, verifying the stoichiometry of the Sr₃P₂ compound.

Table 1: Representative EDS Data for Strontium-Containing Phosphate Materials

Sample Description Detected Elements Key Findings Reference
Strontium Phosphate Coating Sr, P, O, Mg Confirmed 12.4% strontium content. impactfactor.org
Strontium-Doped Calcium Phosphate Sr, Ca, P, O Determined the molar ratio of Sr/(Sr+Ca). oup.com
Strontium Phosphate Composite Sr, P, O, Eu Confirmed the presence and regular distribution of constituent elements. nih.gov

X-ray Fluorescence (XRF) is another powerful non-destructive analytical technique for elemental analysis. americanelements.com It works by irradiating a sample with X-rays, which causes the atoms in the sample to emit fluorescent (or secondary) X-rays at energies characteristic of each element. XRF is known for its high sensitivity, particularly for heavier elements. researchgate.net

When analyzing this compound, XRF would provide a quantitative measure of the strontium and phosphorus content in the bulk material, complementing the surface-sensitive information obtained from EDS.

Inductively Coupled Plasma (ICP) analysis, typically coupled with either optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS), is a highly sensitive technique for determining the elemental composition of a sample, especially at trace and ultra-trace levels. epa.govcoralaxy.de The sample is introduced into a high-temperature argon plasma, which excites and ionizes the atoms. The emitted light (in ICP-OES) or the ions (in ICP-MS) are then analyzed to identify and quantify the elements present.

ICP-based methods are frequently used to analyze the purity of high-purity materials and to determine trace element concentrations. americanelements.com For example, ICP-MS has been used for the determination of trace elements in various matrices, including biological samples, and can quantify elements like strontium and phosphorus. coralaxy.deresearchgate.netuevora.pt A key advantage of ICP-MS is its ability to perform isotopic analysis, which can be useful for certain applications. nerc.ac.uk However, the analysis of phosphorus-containing matrices can sometimes present challenges due to polyatomic interferences. nerc.ac.uk To overcome these, methods like using a triple quadrupole ICP-MS/MS with a reaction gas can be employed for interference-free measurement. nih.gov

For this compound, ICP analysis would be the method of choice for determining the concentration of trace impurities that could affect its performance in sensitive applications like semiconductors.

Table 2: ICP Analysis Applications for Strontium and Phosphorus

Technique Application Key Findings Reference
ICP-AES Determination of trace elements in solution. Applicable for determining phosphorus and strontium. epa.gov
ICP-MS Trace element analysis in various samples. Can quantify strontium, phosphorus, and potential contaminants. coralaxy.de
MC-ICP-MS Strontium isotope analysis in calcium phosphates. Can measure Sr isotope variations but can be affected by Ca-P-O polyatomic interferences. nerc.ac.uk

Glow Discharge Mass Spectrometry (GDMS) is a direct solid sampling technique renowned for its ability to perform bulk elemental analysis of high-purity materials with exceptional sensitivity, often reaching the parts-per-billion (ppb) level. canada.caspectroscopyeurope.comeag.com In GDMS, the sample is sputtered in a low-pressure glow discharge, and the sputtered atoms are then ionized and analyzed by a mass spectrometer. canada.ca

This technique is particularly well-suited for the quality control of materials like sputtering targets, where high purity is paramount. americanelements.com GDMS provides full elemental survey analysis, from lithium to uranium, and is free from many of the matrix effects that can complicate other techniques. canada.ca This makes it an ideal method for certifying the purity of this compound intended for use in semiconductor or other high-tech applications. It can accurately measure the concentration of any metallic or non-metallic impurities that might be present.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukntu.edu.tw XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS would be invaluable for determining the chemical states of strontium and phosphorus on the material's surface. The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For example, the Sr 3d and P 2p core-level spectra can distinguish between this compound and any surface oxides or carbonates that may have formed due to exposure to the atmosphere. thermofisher.com In studies of strontium-containing phosphate coatings, XPS has been used to identify the chemical bonding states of strontium, phosphorus, and other elements. oup.comresearchgate.net For instance, analysis of the Sr 3d spectrum can reveal the presence of Sr²⁺ ions. researchgate.net The P 2p spectrum can be used to identify phosphate groups. researchgate.net

Table 3: Reported XPS Binding Energies for Strontium in Various Compounds

Compound/Material Core Level Binding Energy (eV) Reference
Strontium Titanate (SrTiO₃) Sr 3d₅/₂ 132.7 - 133.4 xpsdatabase.netepj-conferences.org
Strontium Carbonate (SrCO₃) Sr 3d₅/₂ 132.9 xpsdatabase.net
Strontium Fluoride (SrF₂) Sr 3d₅/₂ 133.7 - 133.9 xpsdatabase.net
Strontium Oxide (SrO) Sr 3d₅/₂ 135.3 xpsdatabase.net
Strontium in LSC lattice Sr 3d Two bonding states observed, assigned to SrCO₃ and lattice-bound Sr. thermofisher.com

Note: Binding energies can vary slightly depending on the instrument calibration and reference used.

Reactivity and Mechanistic Studies of Strontium Phosphides

Hydrolysis Reaction Mechanisms and By-product Formation (e.g., Phosphine (B1218219) Evolution)

Strontium phosphide (B1233454) reacts readily with water, a characteristic property of many metal phosphides. chemicalbook.com This hydrolysis reaction leads to the decomposition of the compound and the evolution of phosphine gas (PH₃), a toxic and flammable substance. wikipedia.orgnih.govnoaa.gov The reaction can be represented by the following chemical equation:

Sr₃P₂ + 6H₂O → 3Sr(OH)₂ + 2PH₃

The mechanism of this reaction involves the nucleophilic attack of water molecules on the strontium phosphide lattice. The phosphide anions (P³⁻) are strong bases and readily accept protons from water, leading to the formation of phosphine. brainly.comquora.com The strontium cations (Sr²⁺) combine with the remaining hydroxide (B78521) ions to form strontium hydroxide. wikipedia.org

The rate of phosphine evolution can be significant. Studies have shown that when this compound is spilled into an excess of water, half of the maximum theoretical yield of phosphine gas can be generated within 15 minutes. nih.govnoaa.gov This rapid decomposition underscores the compound's high reactivity with water and the importance of handling it in a moisture-free environment. chemicalbook.comnoaa.gov The phosphine gas produced is not only toxic but can also ignite spontaneously in air, especially if impurities such as diphosphine (P₂H₄) are present. chemicalbook.comnoaa.gov

Acid-Base Reactivity and Coordination Chemistry of Phosphide Anions

The phosphide anion (P³⁻) present in this compound is a powerful Brønsted-Lowry base. brainly.comquora.com This high basicity drives its reactivity with acids. In the presence of acids, this compound reacts vigorously to produce phosphine gas and the corresponding strontium salt. chemicalbook.comwikipedia.org For example, with hydrochloric acid, the reaction is:

Sr₃P₂ + 6HCl → 3SrCl₂ + 2PH₃ wikipedia.org

This acid-base reaction is more rapid and exothermic than the hydrolysis reaction with water due to the higher concentration of available protons.

The coordination chemistry of the phosphide anion is a broad field, although specific studies on this compound are limited. In general, phosphide anions can act as ligands in coordination complexes, bonding to metal centers. The nature of these bonds can range from predominantly ionic to more covalent, depending on the metal and other ligands present. The phosphide ligand can adopt various coordination modes, including terminal, bridging, and cluster formations. The study of heavier group 15 congeners, like phosphides, has revealed unique structural motifs and reactivity compared to their lighter counterparts, such as amides. rsc.org The larger ionic radius and softer nature of the phosphide anion compared to the nitride anion influence its coordination behavior, often leading to higher coordination numbers and bridging between metal ions. rsc.org

Oxidation and Thermal Decomposition Pathways

This compound is a strong reducing agent and is sensitive to oxidizing agents, including atmospheric oxygen. chemicalbook.comnih.govnoaa.gov When exposed to air, particularly in the presence of moisture, it can be oxidized. The high reactivity of some this compound compounds, such as Sr₅P₃, leads to their decomposition upon exposure to the ambient atmosphere, forming strontium oxide/oxyhydride and phosphine gas. acs.org To prevent oxidation and degradation, synthesis and handling of strontium phosphides are often carried out in an inert atmosphere, such as an argon-filled glovebox. acs.org

Regarding thermal stability, this compound is generally considered to be thermally stable, melting at high temperatures. wikipedia.org However, upon heating to decomposition, it can emit toxic fumes of phosphorus oxides. nih.gov The thermal decomposition pathways can be influenced by the specific composition of the this compound. For instance, research on this compound-based electrides has involved heating the materials to high temperatures (e.g., 750°C) for synthesis, indicating the stability of the basic framework at these temperatures. acs.org

Interfacial Reactions in Composite Materials

While research specifically detailing the interfacial reactions of this compound in composite materials is not abundant, the reactivity of phosphides suggests that the interface would be a critical region for chemical transformations. In composites, the interface between this compound and the matrix material would be susceptible to reactions with any residual moisture or reactive groups within the matrix.

Studies on related materials, such as strontium phosphate (B84403) composites for dental applications, highlight the importance of interfacial phenomena. For instance, the addition of tristrontium phosphate (TSrP) to dental composites can promote apatite precipitation at the material's surface when in contact with simulated body fluid. plos.org This indicates that the strontium and phosphate ions can leach out and react with the surrounding medium. While this compound is significantly more reactive than strontium phosphate, this illustrates the potential for ion exchange and reaction at the interface of strontium-containing composites.

In the context of advanced materials, such as those for energy storage or catalysis, the interface is crucial. The incorporation of phosphides into conductive matrices like carbon can create electrochemically active sites. The synergistic effect between the components at the interface can lower charge transfer resistance and enhance performance. researchgate.net For this compound, its high reactivity would likely lead to the in-situ formation of other species at the interface, such as oxides or hydroxides, which could then participate in the desired catalytic or electrochemical processes. The nature of these interfacial reactions would be highly dependent on the composition of the composite and the operating environment.

Advanced Materials Applications and Technological Potentials

Semiconductor Material Development and Integration

Strontium phosphide (B1233454) and its related compounds are emerging as noteworthy semiconductor materials. americanelements.comontosight.ai Theoretical and experimental studies have highlighted their potential, particularly in the form of strontium phosphide-based electrides. Electrides are ionic compounds where electrons are localized in lattice cavities, acting as anions. acs.org This structure can lead to unique electronic properties.

For instance, the compound Sr₅P₃, initially predicted to be a metal, has been shown through electrical conductivity measurements to possess semiconducting properties with a distinct band gap. researchgate.netacs.orgnih.gov This makes it an ideal one-dimensional (1D) electride. researchgate.netacs.orgnih.gov First-principles calculations have been used to predict the structures of various strontium phosphides, including Sr₃P₂, Sr₄P₃, Sr₅P₃, and Sr₈P₅. nih.gov Among these, Sr₅P₃ and Sr₈P₅ have been identified as potential electrides with quasi-one-dimensional and zero-dimensional characteristics, respectively. nih.gov

First-principles studies on Sr₃X₂ compounds (where X can be N, P, As, Sb, or Bi) have shown that Sr₃P₂ has a small, direct energy band gap of approximately 0.62 eV. researchgate.netresearchgate.net Materials with direct band gaps are particularly valuable for applications in optoelectronic devices. researchgate.netresearchgate.net The semiconducting nature of these materials makes them attractive for integration into electronic devices. researchgate.net

Table: Calculated Band Gap of this compound Compounds

Compound Predicted Band Gap (eV) Band Gap Type
Sr₃P₂ 0.62 Direct
Sr₅P₃ Distinct (value not specified) -

This table is based on theoretical calculations and experimental observations from available research. researchgate.netacs.orgnih.govresearchgate.net

Optoelectronic Devices and Light-Emitting Applications

The direct band gap of this compound makes it a promising candidate for optoelectronic applications. researchgate.netresearchgate.net Materials with direct band gaps can efficiently emit light, making them suitable for devices like light-emitting diodes (LEDs) and laser diodes. americanelements.com The development of efficient luminescent materials is crucial for applications in glowing devices, optical detectors, and other photonics innovations. d-nb.inforesearchgate.net

Research into phosphate-based glasses, including those containing strontium, has highlighted their unique optoelectronic characteristics. d-nb.info The crystallization of strontium phosphate (B84403) glasses can lead to enhanced luminescent properties. For example, crystallized Sr(PO₃)₂ has shown an extended emission peak at 671 nm with increased intensity compared to its glassy form. d-nb.inforesearchgate.net Doping these materials with rare-earth elements can further tailor their optical properties for specific applications. d-nb.info While much of the research focuses on strontium phosphates, the underlying principles of luminescence in strontium-containing compounds are relevant. For instance, strontium phosphate glasses doped with rare-earth ions exhibit absorption peaks that are key to developing advanced photonic materials. d-nb.info The low dielectric constant of materials like neodymium-doped strontium phosphate suggests their suitability for optoelectronic devices. sphinxsai.com

Thin Film Technologies via Sputtering and Vapor Deposition

Thin film deposition is a critical process for integrating materials into semiconductor and optical devices. americanelements.com this compound can be processed into high-purity sputtering targets for use in thin film deposition techniques like chemical vapor deposition (CVD) and physical vapor deposition (PVD). americanelements.com Sputtering involves bombarding a target material with ions, causing atoms to be ejected and deposited onto a substrate, forming a thin film. americanelements.com This technique allows for the creation of ultra-high purity films suitable for semiconductor and optical applications. americanelements.com

The production of this compound sputtering targets with high density and small grain sizes is essential for creating high-quality thin films. americanelements.com These targets can be used in a variety of sputtering systems for applications ranging from solar energy to fuel cells. americanelements.com Hydrothermal treatment is another method used to create strontium phosphate coatings on substrates like magnesium. researchgate.net This process can produce uniform and compact crystalline coatings. researchgate.net Techniques like radio-frequency magnetron sputtering have been used to synthesize strontium-doped calcium phosphate films. mdpi.com

Role as Chemical Reagents in Synthetic Chemistry

This compound (Sr₃P₂) serves as a highly reactive laboratory reagent. noaa.govchemicalbook.comnih.gov It is known to be a strong reducing agent. noaa.govchemicalbook.com A primary application in synthetic chemistry is its reaction with water or acids to produce phosphine (B1218219) (PH₃), a highly toxic and flammable gas. noaa.govchemicalbook.comwikipedia.org

Reaction with Water: Sr₃P₂ + 6H₂O → 3Sr(OH)₂ + 2PH₃ wikipedia.org

Reaction with Acids: Sr₃P₂ + 6HCl → 3SrCl₂ + 2PH₃ wikipedia.org

This reactivity makes it a useful source of the phosphide ion in various chemical syntheses. ontosight.ai It is also used in the manufacturing of other chemically reactive devices. noaa.govnih.gov The compound is typically prepared by reacting strontium metal with red phosphorus at high temperatures. chemicalbook.comwikipedia.org

Potential in Advanced Catalysis and Surface Science

This compound-based electrides exhibit properties that make them attractive for applications in catalysis. researchgate.net The unique electronic structure of electrides, with their loosely bound anionic electrons, can create highly active catalytic sites. acs.orgresearchgate.net The low work function of these materials is a key attribute for catalytic activity. researchgate.net For example, the electride Sr₅P₃ has a measured work function of 2.8 eV. researchgate.net

While direct research on this compound as a catalyst is emerging, related strontium-containing compounds have been investigated. For instance, a nickel-strontium phosphate catalyst has been characterized for the partial oxidation of methane. capes.gov.br The study of chiral strontium phosphates has also shown their application in promoting stereoselective reactions in organic synthesis, acting as organocatalysts. researchgate.net These examples highlight the potential of strontium-based compounds in the broad field of catalysis.

Exploration in Novel Energy Conversion and Storage Systems

This compound and its composites are being explored for their potential in energy storage devices, particularly in hybrid systems known as supercapatteries. researchgate.netx-mol.net A supercapattery combines the high power density of a supercapacitor with the high energy density of a battery.

A composite material made of this compound and polyaniline (PANI) deposited on nickel foam has shown promising electrochemical properties, including low series resistance and distinct redox peaks. researchgate.net A supercapattery device using an optimized composite of this compound and PANI as the electrode material demonstrated a specific capacity of 122.4 C/g, an energy density of 28.9 Wh/kg, and a power density of 1020 W/kg. x-mol.net Further research on this compound/PANI nanocomposites for hybrid energy storage devices has reported an energy density of 23.2 Wh/kg and a high power density of 1600 W/kg. researchgate.net

These findings suggest that this compound is a viable candidate for developing next-generation energy storage solutions. researchgate.net The research also delves into understanding the charge storage mechanism, analyzing the contributions from both capacitive and diffusion-controlled processes. x-mol.net

Q & A

Q. Basic Research Focus

  • Structural Analysis : XRD (Rietveld refinement for crystal structure) and Raman spectroscopy (phonon modes).
  • Compositional Verification : SEM-EDS (elemental mapping) and XPS (oxidation states).
  • Thermal Stability : Thermogravimetric analysis (TGA) under controlled atmospheres.

Methodological Guidance : Calibrate instruments using certified standards (e.g., NIST Si for XRD). For reproducibility, document baseline measurements and environmental controls (humidity/temperature) during testing .

What safety protocols are essential when handling this compound due to its reactivity?

Basic Research Focus
this compound (IMDG Code 4.3, UN 2013) reacts violently with water, releasing toxic phosphine gas. Protocols include:

  • Inert Atmosphere Gloveboxes for synthesis and storage.
  • Moisture-Free Solvents (e.g., dried hexane for washing).
  • Emergency Neutralization : Pre-prepared lime slurry (CaO) to mitigate accidental exposure.

Methodological Guidance : Conduct risk assessments using Safety Data Sheets (SDS) and implement real-time gas detectors in labs .

How can density functional theory (DFT) models predict this compound’s electronic properties, and what experimental validations are required?

Q. Advanced Research Focus

  • Computational Design : Use DFT software (VASP, Quantum ESPRESSO) to calculate band structure, density of states (DOS), and defect formation energies.
  • Validation : Compare computational bandgap predictions with experimental UV-Vis spectroscopy and photoemission (XPS) data.

Methodological Guidance : Address discrepancies by refining exchange-correlation functionals (e.g., HSE06 hybrid functionals) and incorporating spin-orbit coupling effects .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) across studies?

Advanced Research Focus
Contradictions often arise from:

  • Impurity phases due to incomplete reactions.
  • Measurement techniques (e.g., calorimetry vs. computational estimates).

Q. Methodological Guidance :

Systematic Replication : Reproduce prior studies with strict control of synthesis conditions (e.g., Sr:P molar ratios, cooling rates).

Cross-Validation : Use multiple techniques (e.g., DSC for enthalpy, Knudsen effusion for vapor pressure).

Meta-Analysis : Statistically evaluate literature data to identify outliers or methodological biases .

What strategies can identify novel applications of this compound in optoelectronics or energy storage?

Q. Advanced Research Focus

  • Doping Studies : Introduce aliovalent dopants (e.g., Na⁺ for Sr²+) to tune electrical conductivity.
  • Interface Engineering : Test heterostructures with graphene or transition metal dichalcogenides for charge transfer efficiency.
  • In Situ Characterization : Use synchrotron XRD or TEM to monitor structural evolution during battery cycling.

Methodological Guidance : Collaborate with computational chemists and device engineers to bridge synthesis-property-application gaps. Prioritize patent literature for emerging use cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.